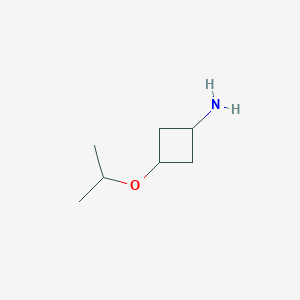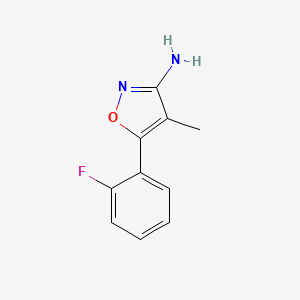
2-Ciano-2-hidroxiaceato de metilo
Descripción general
Descripción
Methyl 2-cyano-2-hydroxyacetate is an organic compound with the molecular formula C4H5NO3 It is a derivative of cyanoacetic acid and is characterized by the presence of both a cyano group and a hydroxy group attached to the same carbon atom
Aplicaciones Científicas De Investigación
Methyl 2-cyano-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and hydroxy groups.
Medicine: Derivatives of methyl 2-cyano-2-hydroxyacetate are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of fine chemicals and as a building block for more complex organic molecules.
Mecanismo De Acción
Target of Action
The primary targets of a compound like Methyl 2-cyano-2-hydroxyacetate are typically enzymes or receptors in the body that the compound can bind to, thereby altering their function .
Mode of Action
Once Methyl 2-cyano-2-hydroxyacetate binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by Methyl 2-cyano-2-hydroxyacetate would depend on its specific targets. It could potentially affect a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-cyano-2-hydroxyacetate would determine how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of Methyl 2-cyano-2-hydroxyacetate’s action would depend on the specific targets and pathways it affects. These could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 2-cyano-2-hydroxyacetate .
Análisis Bioquímico
Biochemical Properties
Methyl 2-cyano-2-hydroxyacetate plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of heterocyclic compounds. The compound’s cyano and hydroxy groups make it a versatile reactant in condensation and substitution reactions. Enzymes such as cyanoacetyltransferases are known to interact with Methyl 2-cyano-2-hydroxyacetate, catalyzing the transfer of the cyanoacetyl group to amines, thereby forming cyanoacetamides .
Cellular Effects
Methyl 2-cyano-2-hydroxyacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound’s interaction with cellular proteins can modulate signaling pathways, impacting cell function and behavior. For instance, it may alter the activity of enzymes involved in the synthesis of nucleotides, thereby influencing DNA replication and repair processes .
Molecular Mechanism
At the molecular level, Methyl 2-cyano-2-hydroxyacetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s cyano group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity. Additionally, Methyl 2-cyano-2-hydroxyacetate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-cyano-2-hydroxyacetate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that Methyl 2-cyano-2-hydroxyacetate can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2-cyano-2-hydroxyacetate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, Methyl 2-cyano-2-hydroxyacetate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways .
Metabolic Pathways
Methyl 2-cyano-2-hydroxyacetate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biologically active compounds. The compound can be metabolized through pathways involving cyanoacetyltransferases and other enzymes that catalyze the transfer of the cyanoacetyl group. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, Methyl 2-cyano-2-hydroxyacetate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of Methyl 2-cyano-2-hydroxyacetate are crucial for its biochemical activity, as they determine the availability of the compound for interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of Methyl 2-cyano-2-hydroxyacetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the cellular context. Its localization can impact its activity and function, as it determines the proximity of Methyl 2-cyano-2-hydroxyacetate to its target enzymes and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: Methyl cyanoacetate and formaldehyde.
Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Procedure: The reactants are mixed and heated, leading to the formation of methyl 2-cyano-2-hydroxyacetate.
Industrial Production Methods
In an industrial setting, the production of methyl 2-cyano-2-hydroxyacetate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-cyano-2-oxoacetate.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of methyl 2-amino-2-hydroxyacetate.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions include methyl 2-cyano-2-oxoacetate, methyl 2-amino-2-hydroxyacetate, and various substituted derivatives depending on the specific nucleophile used.
Comparación Con Compuestos Similares
Methyl 2-cyano-2-hydroxyacetate can be compared with similar compounds such as:
Methyl cyanoacetate: Lacks the hydroxy group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 2-cyano-2-oxoacetate: Contains a carbonyl group instead of a hydroxy group, making it more reactive towards nucleophiles.
The uniqueness of methyl 2-cyano-2-hydroxyacetate lies in the presence of both the cyano and hydroxy groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-cyano-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-8-4(7)3(6)2-5/h3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMSLUZKXXZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)

![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)

![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)







